

# A Head-to-Head Comparison of PPAR $\alpha$ Agonists: Pemaibrate (KRP-101) vs. Fenofibrate

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## Compound of Interest

Compound Name: *Krp-101*

Cat. No.: *B1673779*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) agonists, pemaibrate (formerly known as **KRP-101**) and fenofibrate. This analysis is supported by experimental data on their respective potencies, clinical efficacy, and safety profiles.

Pemaibrate, a novel selective PPAR $\alpha$  modulator (SPPARM), and fenofibrate, a widely prescribed fibrate, both exert their therapeutic effects on dyslipidemia by activating PPAR $\alpha$ . This nuclear receptor plays a crucial role in regulating the transcription of genes involved in lipid and lipoprotein metabolism. While both drugs share a common target, significant differences in their molecular interactions, potency, and clinical outcomes have been observed.

## Quantitative Comparison of PPAR $\alpha$ Activation and Clinical Efficacy

The following tables summarize the key quantitative data comparing pemaibrate and fenofibrate.

Table 1: In Vitro PPAR $\alpha$  Activation

| Parameter  | Pemafibrate (KRP-101)                         | Fenofibric Acid (Active form of Fenofibrate) | Reference |
|--|---|--|-----------|
| Human PPAR $\alpha$ EC50                         | 1.40 nM                                       | 9.47 $\mu$ M                                 | [1]       |
| Relative Potency                                 | >2,500 times more potent than fenofibric acid | -  | [2][3]    |
| Selectivity for PPAR $\alpha$ over PPAR $\gamma$ | >5,000-fold                                   | ~10-fold                                     | [2][4]    |
| Selectivity for PPAR $\alpha$ over PPAR $\delta$ | >11,000-fold                                  | No significant activation                    |           |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: Clinical Efficacy in Patients with Dyslipidemia (12-week treatment)

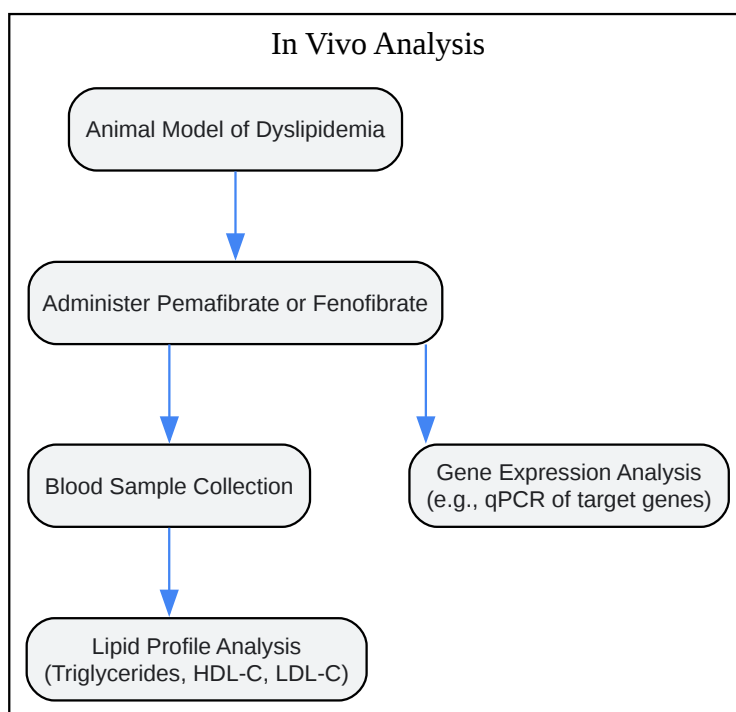
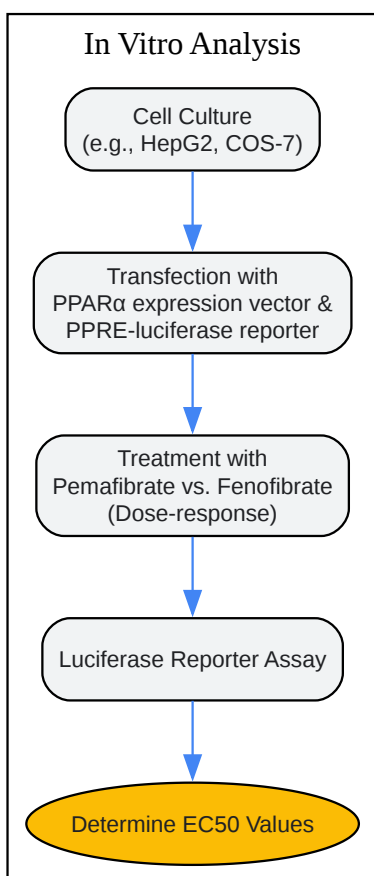
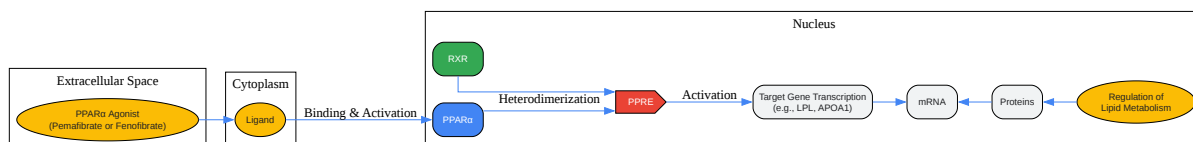
| Parameter              | Pemafibrate (0.2-0.4 mg/day)             | Fenofibrate (200 mg/day)    | Reference |
|------------------------|--|-----------------------------|-----------|
| Triglyceride Reduction | -46% to -52%                             | Non-inferior to pemafibrate |           |
| HDL-C Increase         | Greater than fenofibrate in some studies | -                           |           |
| LDL-C Change           | Slight increase                          | Slight increase             |           |

Table 3: Safety Profile Comparison

| Parameter                                | Pemafibrate   | Fenofibrate                    | Reference |
|--|---|--------------------------------|-----------|
| Adverse Drug Reactions                   | Significantly lower incidence than fenofibrate 200 mg/day | Higher incidence at 200 mg/day |           |
| Serum Creatinine Levels                  | Less elevation compared to fenofibrate                    | More pronounced elevation      |           |
| Liver Function Tests (ALT, $\gamma$ -GT) | Tendency to decrease                                      | Can be elevated                |           |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPAR $\alpha$  signaling pathway and a typical experimental workflow for comparing PPAR $\alpha$  agonists.



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